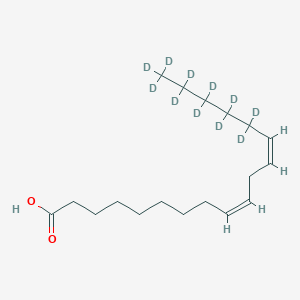

Linoleic acid-d11

Description

Significance of Linoleic Acid (LA) within Lipid Biochemistry and Metabolism

Linoleic acid (LA) is an indispensable nutrient for humans and many other animals, as they lack the enzymes necessary for its synthesis. britannica.comkhanacademy.orgbritannica.com As a polyunsaturated fatty acid, it plays a critical role in maintaining the structural integrity and fluidity of cellular membranes. nih.gov Beyond its structural role, LA is a key player in numerous biological processes. nih.gov

One of the most significant functions of LA is its role as a precursor for the biosynthesis of other long-chain polyunsaturated fatty acids and eicosanoids. britannica.comcambridge.org The metabolic pathway of linoleic acid involves a series of desaturation and elongation reactions. nih.govreactome.org The initial step is the conversion of LA to gamma-linolenic acid (GLA), which is then elongated to dihomo-gamma-linolenic acid (DGLA). news-medical.net DGLA can be further converted to arachidonic acid (AA). news-medical.netresearchgate.net Arachidonic acid is a particularly important metabolite as it serves as the precursor to a wide array of signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. britannica.comnews-medical.net These molecules are potent mediators of inflammation, blood clotting, and smooth muscle contraction. news-medical.net

The metabolism of linoleic acid is crucial for various physiological functions, including:

Skin Health: Linoleic acid is essential for maintaining the skin's barrier function, preventing water loss. news-medical.net

Cardiovascular Health: Studies have suggested that higher intake and blood levels of linoleic acid are associated with a reduced risk of coronary heart disease and stroke. researchgate.net

Metabolic Regulation: LA and its metabolites are involved in regulating gene expression and influencing metabolic pathways. nih.govnih.gov Dysregulation of linoleic acid metabolism has been linked to metabolic syndrome. nih.gov

Rationale for Stable Isotope Labeling in Advanced Lipid Research

The study of lipid metabolism is inherently complex due to the vast number of lipid species and their intricate, interconnected pathways. Traditional methods of analysis often struggle to provide a dynamic picture of these processes in vivo. Stable isotope labeling has emerged as a powerful technique to overcome these challenges and provide deeper insights into lipid biochemistry.

The core principle of stable isotope labeling involves replacing one or more atoms in a molecule of interest with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts and are processed by biological systems in the same manner. However, their increased mass allows them to be distinguished and traced using techniques like mass spectrometry.

The primary advantages of using stable isotope labeling in lipid research include:

Tracing Metabolic Fates: Labeled lipids can be introduced into cells, tissues, or whole organisms, and their journey through various metabolic pathways can be tracked. This allows researchers to determine the rates of synthesis, degradation, and interconversion of different lipid species.

Flux Analysis: By measuring the incorporation of stable isotopes into different metabolites over time, researchers can quantify the flux through specific metabolic pathways. This provides a dynamic understanding of metabolic regulation under different physiological or pathological conditions.

High Specificity and Sensitivity: Mass spectrometry allows for the precise detection and quantification of isotopically labeled molecules, even at very low concentrations. This high degree of specificity and sensitivity enables the study of subtle changes in lipid metabolism.

Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no health risks, making them suitable for use in human studies.

Overview of Linoleic Acid-d11 as a Precision Research Probe

This compound is a specific isotopologue of linoleic acid where eleven of the hydrogen atoms have been replaced with deuterium. This high degree of deuteration makes it an excellent tracer for use in mass spectrometry-based lipidomics studies. The significant mass shift between the labeled and unlabeled linoleic acid allows for clear and unambiguous detection, minimizing interference from naturally occurring isotopes.

As a precision research probe, this compound is utilized in a variety of research applications, including:

Metabolic Pathway Elucidation: Researchers can administer this compound to biological systems and trace its conversion into downstream metabolites like gamma-linolenic acid, dihomo-gamma-linolenic acid, and arachidonic acid. This helps to map out the intricate network of lipid metabolic pathways.

Quantification of Lipid Dynamics: By using this compound as an internal standard, scientists can accurately quantify the absolute concentrations of endogenous linoleic acid and its metabolites in complex biological samples.

Investigation of Disease Mechanisms: Deuterated linoleic acid can be used to study how lipid metabolism is altered in various diseases, such as metabolic syndrome, cardiovascular disease, and inflammatory disorders. By comparing the metabolic profiles of healthy and diseased states, researchers can identify potential biomarkers and therapeutic targets.

The use of this compound, in conjunction with advanced analytical techniques, provides a powerful platform for dissecting the complex role of linoleic acid and its metabolites in health and disease.

Historical Context of Deuterated Fatty Acid Utilization in Biochemical Studies

The use of isotopes as tracers in biological research dates back to the early 20th century, with the pioneering work of scientists like George de Hevesy, who used radioactive lead isotopes to study plant physiology. The development of mass spectrometry in the 1930s and 1940s opened the door for the use of stable isotopes, which offered a safer alternative to radioactive tracers.

In the realm of lipid research, early studies using stable isotopes focused on understanding the fundamental processes of fatty acid synthesis and metabolism. Rudolf Schoenheimer and David Rittenberg, in the 1930s, conducted groundbreaking experiments using deuterium-labeled fatty acids to demonstrate the dynamic state of body fats, challenging the prevailing view that fats were inert storage molecules.

Over the decades, the methods for synthesizing and analyzing isotopically labeled compounds have become increasingly sophisticated. The advent of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has enabled researchers to track the metabolic fate of deuterated fatty acids with unprecedented detail.

The application of deuterated fatty acids has been instrumental in:

Confirming Essential Fatty Acids: Early studies using deuterated linoleic and linolenic acids helped to confirm their status as essential nutrients that cannot be synthesized by the body.

Mapping Desaturation and Elongation Pathways: The conversion of shorter-chain fatty acids to longer-chain, more unsaturated fatty acids was elucidated through tracer studies with deuterated precursors.

Understanding Lipid Peroxidation: Deuterated fatty acids have been used to study the mechanisms of lipid peroxidation, a process implicated in cellular damage and various diseases.

The historical progression of deuterated fatty acid utilization highlights a continuous drive towards greater precision and a deeper understanding of the intricate world of lipid biochemistry. This compound stands as a modern testament to this legacy, providing researchers with a powerful tool to continue unraveling the complexities of lipid metabolism.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

(9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2,3D2,4D2,5D2 |

InChI Key |

OYHQOLUKZRVURQ-JPIWGEEBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Methodological Frameworks for Linoleic Acid D11 Application

Advanced Mass Spectrometry Techniques for Linoleic Acid-d11 Analysis

Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of lipids in biological samples. caymanchem.com The use of stable isotope-labeled internal standards, such as this compound, is essential for achieving accurate, reliable, and reproducible results in MS-based lipid analysis. caymanchem.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of fatty acids, including linoleic acid. This compound is frequently employed as an internal standard for the quantification of linoleic acid and other fatty acids in various sample types using GC-MS. bertin-bioreagent.comlipidmaps.org For GC-MS analysis, fatty acids are typically converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govschebb-web.de This derivatization step improves chromatographic separation and detection. nih.gov The quantification of fatty acids by GC often involves transforming the analytes into these more volatile derivatives after lipid extraction from the sample. nih.gov

A standard method for quantifying free and total fatty acids involves negative ion chemical ionization GC-MS. lipidmaps.org In this approach, deuterated internal standards, including this compound, are added to the samples (e.g., cells, plasma, tissue). lipidmaps.org The fatty acids are then extracted and derivatized to form pentafluorobenzyl esters prior to GC-MS analysis. lipidmaps.org A standard curve is generated using unlabeled primary fatty acid standards mixed with the same deuterated internal standards, allowing for the determination of the concentration of the unlabeled analytes in the samples. lipidmaps.org

High-performance liquid chromatography-mass spectrometry (LC-MS) has become a central platform for comprehensive lipid analysis, offering high sensitivity and specificity. This compound is utilized as an internal standard in various LC-MS-based lipidomics studies to quantify linoleic acid and other lipids. labchem.com.mylabchem.com.mynih.govnih.gov For instance, in untargeted metabolomics profiling of newborn dried blood spots, this compound was used as a stable-isotope labeled internal standard in analyses performed with liquid chromatography high-resolution mass spectrometry (LC-HRMS). nih.gov

In lipidomics analysis of retinal tissues, total lipids were isolated with an internal standard mix containing this compound and analyzed by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) and UHPLC-MS/MS in both positive and negative ion modes. nih.govthno.org Similarly, in studies of traumatic brain injury in Drosophila, this compound was part of an internal standard mix for the analysis of lipid species by liquid chromatography-tandem mass spectrometry (LC/MS/MS). plos.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique that provides structural information about analytes and enhances the specificity and sensitivity of quantification. When coupled with LC, it allows for the detailed characterization of complex lipid mixtures. In lipidomics studies, total lipids, including those quantified using this compound as an internal standard, are often analyzed by UHPLC-MS/MS. nih.govthno.org This approach enables the confirmation of lipid structures and improves the accuracy of their quantification by minimizing interferences from the sample matrix. caymanchem.com

A computational solution, LC=CL, has been developed to automatically identify the position of carbon-carbon double bonds in complex lipids using routine reverse-phase chromatography tandem mass spectrometry (RPLC-MS/MS). researchgate.net This method utilizes stable isotope-labeled fatty acids, including this compound, to generate a retention time database of lipids with known double bond positions. researchgate.net

This compound is widely intended for use as an internal standard for the quantification of linoleic acid. bertin-bioreagent.com Its application extends to the analysis of linoleic acid methyl ester and linoleic acid ethyl ester by GC- or LC-MS. labchem.com.mylabchem.com.my The fundamental principle of using an internal standard is to add a known amount of a substance that is chemically similar to the analyte to both the calibration standards and the unknown samples. This allows for the correction of variations in sample preparation, injection volume, and instrument response.

In a study on the effects of short-term exercise on individuals with type 2 diabetes, this compound was included in a mixture of stable isotope-labeled internal standards for the quantification of various lipid species. murdoch.edu.au Similarly, it has been used as an internal standard for the extraction and analysis of fatty acids in blood samples. google.com The use of such internal standards is crucial for signal normalization and can enable absolute quantification when used in conjunction with authentic unlabeled standards. caymanchem.com

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for determining the absolute concentration of a substance in a sample. This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, IDMS can provide highly accurate and precise measurements. The use of this compound as an internal standard in mass spectrometric analyses is a form of isotope dilution. lipidmaps.orggoogle.com

Effective sample preparation is a critical step for the accurate analysis of fatty acids by mass spectrometry. This often involves lipid extraction from the biological matrix followed by derivatization to enhance the volatility and chromatographic properties of the fatty acids, particularly for GC-MS analysis. nih.govgeomar.de

Lipid Extraction: A common method for lipid extraction involves using a mixture of solvents. For example, total lipids can be extracted using the Soxhlet method with n-hexane. nih.gov Another approach is the use of a methyl tert-butyl ether (MTBE) based extraction. plos.org

Derivatization: For GC-MS analysis, fatty acids are typically converted to their corresponding fatty acid methyl esters (FAMEs). nih.gov Several methylation methods are available, including:

Acid- or base-catalyzed transmethylation : This involves reacting the lipids with an alcohol in the presence of an acid or base catalyst. nih.gov A two-step method using potassium hydroxide in methanol followed by hydrochloric acid has been described. nih.gov

Boron trifluoride (BF₃) methylation : This method is used after hydrolysis of the lipids. nih.govschebb-web.de

Trimethylsilyldiazomethane (TMS-DM) : This is another reagent used for the methylation of fatty acids. nih.gov

For GC-MS with negative ion chemical ionization, derivatization to pentafluorobenzyl esters is a common strategy. lipidmaps.org This is achieved by reacting the fatty acids with pentafluorobenzyl bromide in the presence of a base. lipidmaps.org

The choice of derivatization method can impact the recovery and accuracy of the quantification of different fatty acids. nih.govschebb-web.de For instance, derivatization with trimethylsulfonium hydroxide (TMSH) has been shown to be insufficient for polyunsaturated fatty acids. schebb-web.de

Stable Isotope Tracer Methodologies with this compound

Experimental Design for In Vitro and In Vivo Isotopic Labeling Studies

The foundation of a successful tracer study lies in a robust experimental design that carefully considers the biological question, the model system, and the analytical methods. When using this compound, the primary goal is to follow the deuterium (B1214612) label as it is incorporated into various lipid pools and metabolites.

In Vitro Studies: In controlled cellular environments, such as hepatocyte cultures, this compound can be introduced into the culture medium to study cellular uptake, incorporation into complex lipids like triglycerides and phospholipids, and rates of fatty acid oxidation. ox.ac.uk The design must account for the specific cell type, culture conditions, and the duration of labeling to accurately capture the metabolic processes of interest. A key advantage of in vitro systems is the ability to minimize biological variability and directly investigate cellular mechanisms.

In Vivo Studies: In human or animal studies, the design is more complex, accounting for the distribution of the tracer throughout the body. nih.gov The choice of an appropriate tracer, such as this compound, is crucial. While both deuterium (²H) and carbon-13 (¹³C) are common stable isotopes for fatty acid studies, deuterium labeling with analysis by mass spectrometry is a highly sensitive approach. nih.gov A critical aspect of in vivo design is monitoring the isotopic enrichment of the precursor pool (e.g., plasma free fatty acids) to accurately interpret the labeling of product pools (e.g., triglycerides in very-low-density lipoproteins). nih.gov This prevents misinterpretation of data that could arise from variations in tracer dilution in the bloodstream.

| Design Parameter | In Vitro Considerations | In Vivo Considerations |

|---|---|---|

| Model System | Specific cell lines (e.g., hepatocytes, adipocytes) | Animal models or human subjects |

| Tracer Administration | Addition to culture medium | Oral administration or intravenous infusion |

| Sampling | Cell lysates and media at various time points | Blood, tissue biopsies, urine, or breath samples collected over time |

| Primary Outcome | Cellular uptake, esterification, oxidation rates | Whole-body flux, inter-organ transport, synthesis rates of plasma lipids |

| Key Challenge | Extrapolating cellular data to a whole-organism context | Controlling for physiological variability between subjects |

Pulse-Dose and Continuous Infusion Tracer Administration Protocols

The method of administering this compound is determined by the specific metabolic questions being addressed. The two most common protocols are the pulse-dose (or bolus injection) and the continuous infusion method. nih.govnih.gov

Pulse-Dose Administration: This method involves administering a single dose of the tracer, either orally or via injection. nih.govnih.gov Researchers then collect samples (typically blood) over a period of hours or days to track the appearance and subsequent disappearance of the labeled this compound in different lipid fractions. This approach is particularly useful for studying the absorption and initial distribution of a dietary fatty acid and its incorporation into storage pools like plasma triglycerides. The dynamic rise and fall of the tracer in various metabolites provide rich kinetic data.

Continuous Infusion: In this protocol, the tracer is infused intravenously at a constant rate over several hours. The goal is to achieve a "steady state" where the isotopic enrichment of the tracer in the plasma precursor pool remains constant. nih.gov When this steady state is reached, the rate of appearance of the unlabeled fatty acid (the "tracee") into the plasma can be calculated more simply using the tracer dilution principle. nih.gov This method is considered the gold standard for determining the flux or turnover rates of metabolites under specific physiological conditions.

| Protocol | Principle | Primary Application | Advantages |

|---|---|---|---|

| Pulse-Dose | A single dose is administered; the dynamic response of the tracer is monitored over time. | Studying absorption, initial distribution, and incorporation into slow-turnover pools. | Simpler to administer; provides data on non-steady-state kinetics. nih.gov |

| Continuous Infusion | Tracer is infused at a constant rate to achieve an isotopic steady state in the precursor pool. | Calculating metabolic flux (turnover) rates at steady state. nih.gov | Provides robust quantification of appearance and disappearance rates. |

Kinetic Modeling Approaches in Deuterated Fatty Acid Metabolic Flux Analysis

Following data collection from tracer studies, kinetic modeling is employed to translate the raw isotopic enrichment data into meaningful metabolic flux rates. These mathematical models are essential for quantifying the complex dynamics of fatty acid metabolism. diva-portal.orgnih.gov

The two fundamental models used are the tracer dilution and tracer incorporation models. nih.gov The tracer dilution model is often used with continuous infusion protocols at isotopic steady state to determine the rate of appearance of the endogenous tracee. nih.gov The tracer incorporation model, frequently used after a pulse-dose, measures the rate at which the tracer appears in a product molecule, providing a measure of the synthesis rate of that product.

More sophisticated multicompartmental models are often required to accurately describe fatty acid metabolism in vivo. gasgasgas.ukmdpi.com These models represent the body as a series of interconnected "compartments" (e.g., plasma, liver, adipose tissue) between which the tracer can move. By fitting the model to the experimental data, researchers can estimate the rates of transfer between these compartments, providing a more detailed picture of metabolic pathways. diva-portal.org For example, such models can distinguish between fatty acids taken up directly from plasma for triglyceride synthesis in the liver versus those sourced from other hepatic pools.

Metabolic Flux Analysis (MFA) integrates experimental isotope labeling data with a stoichiometric model of the metabolic network to calculate intracellular fluxes. nih.govresearchgate.net This powerful approach can elucidate how interconnected pathways respond to various physiological or pathological states.

| Modeling Approach | Description | Typical Application with this compound |

|---|---|---|

| Tracer Dilution | Calculates the rate of appearance of an unlabeled compound based on the dilution of an infused tracer. | Determining the rate of appearance of endogenous linoleic acid in plasma. nih.gov |

| Tracer Incorporation | Measures the rate of synthesis of a product by tracking the appearance of the label in that product. | Quantifying the rate of synthesis of triglycerides containing linoleic acid. |

| Multicompartmental Modeling | Uses a system of differential equations to describe tracer movement between distinct metabolic pools. | Analyzing the flux of linoleic acid between plasma, liver, and adipose tissue. mdpi.com |

| Metabolic Flux Analysis (MFA) | A computational method to quantify all metabolic fluxes in a network at steady state. | Understanding how cellular metabolism of linoleic acid is reprogrammed under different conditions. nih.gov |

Applications of Quantitative Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy in Deuterated Linoleic Acid Research

Quantitative Deuterium Nuclear Magnetic Resonance (²H NMR) is a powerful analytical technique that directly detects the deuterium nuclei within a molecule. core.ac.uk Unlike mass spectrometry, which measures the mass-to-charge ratio, NMR provides information about the chemical environment of the atoms, making it uniquely suited for certain applications in this compound research.

One of the primary strengths of ²H NMR is its ability to determine the site-specific distribution of deuterium atoms within a molecule. oipub.comtandfonline.comresearchgate.net This technique, known as Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR), can reveal subtle differences in the isotopic composition at various positions on the fatty acid chain. oipub.comwikipedia.org This information is invaluable for elucidating the mechanisms of enzymatic reactions, as enzymes often discriminate between isotopes, leading to non-random isotopic distributions in the products.

While mass spectrometry is generally more sensitive, ²H NMR is non-destructive and highly quantitative under proper experimental conditions, allowing for the accurate determination of deuterium enrichment at specific molecular sites. sigmaaldrich.comnih.gov However, the low natural abundance and smaller magnetic moment of deuterium mean that studies often require highly enriched samples, like this compound, to achieve a sufficient signal-to-noise ratio. core.ac.uksigmaaldrich.com In solid-state ²H NMR, the technique can also provide information on the structure and dynamics of lipids within membranes, such as acyl chain order. researchgate.netnih.gov

| NMR Parameter | Information Provided | Relevance to this compound Research |

|---|---|---|

| Chemical Shift | Identifies the chemical environment of the deuterium nucleus. | Confirms the position of the deuterium labels on the linoleic acid backbone. sigmaaldrich.com |

| Signal Integration | Proportional to the number of deuterium atoms at a specific position. | Allows for quantitative measurement of isotopic enrichment at different sites. sigmaaldrich.com |

| Quadrupolar Splitting (Solid-State) | Relates to the orientation and motion of the C-D bond axis. | Probes the ordering and dynamics of deuterated linoleic acid within lipid membranes. nih.govnih.gov |

Investigation of Linoleic Acid Metabolic Pathways Using Deuterium Labeling

Elucidation of Desaturation Pathways of Linoleic Acid

Desaturation reactions, catalyzed by desaturase enzymes, are critical for the conversion of linoleic acid into long-chain polyunsaturated fatty acids (PUFAs). Deuterium (B1214612) labeling has provided significant insights into the mechanisms and kinetics of these enzymes.

The initial and rate-limiting step in the metabolism of linoleic acid is its conversion to gamma-linolenic acid (GLA), a reaction catalyzed by the enzyme Δ6-desaturase, which is encoded by the Fatty Acid Desaturase 2 (FADS2) gene. This enzymatic step introduces a double bond at the sixth carbon position from the carboxyl end of the fatty acid.

The crucial role of Fads2 in this conversion has been extensively studied, and the use of isotopically labeled linoleic acid allows for the direct measurement of this enzymatic activity. While specific studies utilizing Linoleic acid-d11 for quantifying GLA biosynthesis are not extensively detailed in the public domain, the principle of using deuterium-labeled precursors is well-established. For instance, studies have employed other deuterated and 13C-labeled linoleic acid isotopes to trace its conversion to GLA. These studies typically involve administering the labeled linoleic acid and subsequently analyzing the isotopic enrichment in the GLA pool using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov. This methodology allows for the precise quantification of the flux through the Δ6-desaturation pathway.

The activity of Fads2 is a critical control point in the biosynthesis of long-chain omega-6 fatty acids. Genetic variations in the FADS2 gene have been shown to influence the efficiency of this conversion, leading to differing levels of GLA and downstream metabolites among individuals nih.govresearchgate.net.

Following the formation of GLA, it is elongated to dihomo-γ-linolenic acid (DGLA). The subsequent and final desaturation step in the synthesis of arachidonic acid (AA) from linoleic acid-derived precursors is catalyzed by Δ5-desaturase. This enzyme introduces a double bond at the fifth carbon position of DGLA to form AA.

The metabolic pathway from linoleic acid to arachidonic acid is a critical cascade for the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. The activity of Δ5-desaturase is another key regulatory point in this pathway jsbms.jp.

Deuterium labeling has been a powerful tool in understanding the stereochemical mechanism of desaturase enzymes, particularly the stereospecificity of proton removal from the fatty acid chain.

Δ9-Desaturase: While Δ9-desaturase is primarily involved in the synthesis of monounsaturated fatty acids from saturated fatty acids (e.g., oleic acid from stearic acid), its mechanism has been studied using stereospecifically deuterium-labeled substrates. These studies have shown that the desaturation process involves a stereospecific removal of hydrogen atoms researchgate.netnih.gov. For instance, early research using stereospecifically labeled stearic acids demonstrated the stereochemistry of hydrogen removal by Δ9-desaturase nih.gov.

Δ12-Desaturase: The conversion of oleic acid to linoleic acid is catalyzed by Δ12-desaturase, an enzyme not present in animals. The stereospecificity of this reaction has been investigated using deuterium-labeled substrates. A significant finding from a kinetic isotope effect study revealed that the cleavage of the C-12 hydrogen bond is highly sensitive to isotopic substitution, indicating that the initial oxidative attack for Δ12 desaturation occurs at the C-12 position acs.orggsartor.org. This study utilized methyl [12,12-2H2]-7-thiastearate and methyl [13,13-2H2]-7-thiastearate to probe the mechanism. The results showed a large primary deuterium isotope effect at the C-12 position (kH/kD = 7.3 ± 0.4) and a negligible effect at the C-13 position (kH/kD = 1.05 ± 0.04) acs.orggsartor.org.

These findings, derived from deuterium labeling experiments, are crucial for understanding the fundamental chemical mechanisms by which desaturases introduce double bonds into fatty acid chains.

The use of deuterium-labeled linoleic acid has been instrumental in studying the kinetics of desaturation reactions and the regulation of desaturase enzymes. A key parameter that can be determined using deuterated substrates is the kinetic isotope effect (KIE), which provides insight into the rate-limiting steps of an enzymatic reaction.

For instance, a significant deuterium isotope effect has been observed in the oxidation of linoleic acid, with kH/kD values reported to be as high as 23.6 in micellar systems and 23.0 ± 2.3 in the presence of α-tocopherol nih.govresearchgate.net. These large KIEs suggest that the abstraction of a hydrogen (or deuterium) atom from the bis-allylic position is a rate-determining step in these oxidative processes. Furthermore, a study using deuterium-labeled palmitic and stearic acids estimated that the deuterium isotope effect reduces the activity of Δ9-desaturase by 30-50% nih.gov.

Kinetic Isotope Effects in Linoleic Acid Oxidation and Desaturation

| Reaction/System | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|

| Δ12-Desaturation (C-12) | Methyl [12,12-2H2]-7-thiastearate | 7.3 ± 0.4 | acs.orggsartor.org |

| Δ12-Desaturation (C-13) | Methyl [13,13-2H2]-7-thiastearate | 1.05 ± 0.04 | acs.orggsartor.org |

| Oxidation in Micelles | Deuterated Linoleic Acid Ester | 23.6 | researchgate.net |

| Tocopherol-Mediated Oxidation | 11,11-D2-Linoleic Acid | 23.0 ± 2.3 | nih.gov |

| Δ9-Desaturase Activity Reduction (Estimated) | Deuterium-labeled saturated fatty acids | 30-50% reduction | nih.gov |

The regulation of desaturase enzymes, particularly Fads2, is complex and influenced by various factors, including the availability of substrate and the presence of downstream products. Studies have shown that dietary fatty acids can modulate the expression and activity of desaturase enzymes nih.govresearchgate.net. While specific studies on the regulatory effects of this compound are not detailed, the use of deuterated tracers provides a powerful method to investigate these regulatory feedback mechanisms under various physiological conditions.

Analysis of Elongation Pathways in Linoleic Acid Metabolism

Following desaturation, the fatty acid chain can be elongated by the addition of two-carbon units, a process catalyzed by elongase enzymes.

The elongation of very long-chain fatty acids (Elovl) enzymes, particularly Elovl2 and Elovl5, play a crucial role in the synthesis of long-chain PUFAs from linoleic acid-derived precursors. Elovl5 is primarily responsible for the elongation of C18 and C20 PUFAs, such as the conversion of GLA to DGLA nih.govresearchgate.net. Elovl2 shows higher activity towards C20 and C22 PUFAs researchgate.net.

Substrate Selectivity and Competitive Interactions in Elongation Reactions

The metabolic pathway for elongating linoleic acid into longer-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid, is characterized by a series of enzymatic reactions and competitive interactions with other fatty acids. The use of deuterium-labeled linoleic acid as a tracer has been instrumental in dissecting the substrate selectivity of the enzymes involved and understanding the competitive dynamics, particularly with omega-3 fatty acids.

The elongation of fatty acids occurs primarily in the endoplasmic reticulum and involves a family of enzymes known as elongases (ELOVLs). Studies have demonstrated that these enzymes exhibit specificity for their substrates. For instance, ELOVL2 and ELOVL5 are recognized as being particularly selective for polyunsaturated fatty acids. When deuterium-labeled linoleic acid is introduced into biological systems, its conversion into longer-chain fatty acids can be tracked, confirming it as a substrate for these specific elongases.

A critical aspect of this pathway is the competition between omega-6 and omega-3 fatty acid families for the same set of desaturase and elongase enzymes. Research utilizing isotopically labeled linoleic acid (n-6) and α-linolenic acid (n-3) has shown that these two fatty acids compete for the initial rate-limiting enzyme, Δ6 desaturase, as well as for subsequent elongation enzymes. The ratio of dietary linoleic acid to α-linolenic acid can significantly influence the conversion efficiency of linoleic acid to its elongated products. High levels of α-linolenic acid can competitively inhibit the elongation of linoleic acid, a phenomenon that has been quantified in studies tracing the metabolic fate of deuterium-labeled precursors. This competition is a key factor in determining the balance of omega-6 and omega-3 derived mediators in tissues.

Table 1: Key Enzymes in Linoleic Acid Elongation and Their Characteristics

| Enzyme Family | Specific Enzymes | Substrate Preference | Cellular Location | Role in Linoleic Acid Metabolism |

| Elongases (ELOVL) | ELOVL2, ELOVL5 | Polyunsaturated Fatty Acids (PUFAs) | Endoplasmic Reticulum | Catalyze the addition of two-carbon units to elongate linoleic acid and its derivatives. |

| Desaturases (FADS) | FADS2 (Δ6-Desaturase), FADS1 (Δ5-Desaturase) | Polyunsaturated Fatty Acids (PUFAs) | Endoplasmic Reticulum | Introduce double bonds at specific positions. FADS2 is the rate-limiting enzyme and a key point of competition. |

Mechanisms of Oxidative Metabolism and Oxylipin Formation from Linoleic Acid

Linoleic acid is a primary substrate for several oxidative pathways, leading to the formation of a diverse group of signaling molecules known as oxylipins. Deuterium labeling at specific positions, such as the bis-allylic C-11, is a powerful tool for investigating the mechanisms of these oxidative transformations.

Enzymatic Oxygenation Pathways (Lipoxygenase (LOX), Cyclooxygenase (COX), Cytochrome P450 (CYP) Isoforms)

Linoleic acid is metabolized by three major enzyme families to produce oxidized linoleic acid metabolites (OXLAMs). escholarship.orgescholarship.org

Lipoxygenases (LOXs): These non-heme iron-containing enzymes catalyze the insertion of molecular oxygen into PUFAs. In the case of linoleic acid, LOXs initiate the reaction by stereospecifically abstracting a hydrogen atom from the C-11 position. nih.govresearchgate.net The use of stereospecifically deuterium-labeled linoleic acid has been fundamental in proving that this hydrogen abstraction is the initial, rate-limiting step. nih.gov This leads to the formation of hydroperoxy-octadecadienoic acids (HPODEs), which are subsequently reduced to hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE. wikipedia.orgnih.gov

Cyclooxygenases (COX): COX-1 and COX-2, the key enzymes in prostaglandin synthesis, can also oxygenate linoleic acid. nih.gov Similar to LOXs, the reaction involves the stereospecific removal of the hydrogen at the C-11 position. nih.gov Studies with [(11S)-2H]linoleic acid have demonstrated that both COX-1 and COX-2 catalyze the removal of the pro-S hydrogen from this position. nih.gov The primary products are 9-HODE and 13-HODE, with 13(S)-HPODE being a major intermediate. nih.govnih.gov

Cytochrome P450 (CYP) Isoforms: CYP epoxygenases (e.g., CYP2J2, CYP2C9) metabolize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), also known as vernolic acid (12,13-EpOME) and coronaric acid (9,10-EpOME). wikipedia.orgnih.govnih.gov These epoxides are then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diols, dihydroxy-octadecenoic acids (DiHOMEs). nih.govnih.gov Tracing studies using labeled linoleic acid can elucidate the flux through this pathway and the tissue-specific activity of different CYP isoforms. nih.gov

Investigation of Non-Enzymatic Free Radical-Mediated Oxidation Mechanisms

Beyond enzymatic pathways, linoleic acid is highly susceptible to non-enzymatic oxidation initiated by free radicals, a process known as lipid peroxidation. nih.gov This process is central to oxidative stress-related damage. The rate-limiting step in lipid peroxidation is the abstraction of a hydrogen atom from the bis-allylic C-11 position, which is the most weakly bonded hydrogen in the molecule. nih.gov

The use of linoleic acid specifically deuterated at the C-11 position (e.g., 11,11-d2-linoleic acid) has been pivotal in demonstrating the significance of this step. The substitution of hydrogen with the heavier deuterium isotope results in a stronger C-D bond compared to the C-H bond. This leads to a significant decrease in the rate of abstraction by free radicals, a phenomenon known as the kinetic isotope effect. nih.govwikipedia.org Studies have reported remarkably large kinetic isotope effects, with the rate of deuterium abstraction being up to 36-fold slower than hydrogen abstraction. nih.gov This profound effect highlights that reinforcing linoleic acid at its most vulnerable position can substantially inhibit non-enzymatic lipid peroxidation, a strategy explored for mitigating oxidative damage in various pathological conditions. nih.govnih.govbiojiva.com

Tracing the Formation and Subsequent Metabolism of Hydroxyoctadecadienoic Acids (HODEs) and other Oxidized Linoleic Acid Metabolites (OXLAMs)

Deuterium-labeled tracers are indispensable for studying the in vivo fate of OXLAMs, such as HODEs. By administering a deuterated version of an OXLAM, researchers can track its absorption, distribution, incorporation into complex lipids, and subsequent metabolism without interference from the endogenous pool.

For example, studies using d4-13-HODE have demonstrated that this dietary OXLAM is absorbed from the gut and can be detected in plasma within 20 minutes of administration. nih.govescholarship.org The tracer was found to be incorporated into esterified lipid fractions in plasma and distributed to peripheral tissues, including the liver, adipose tissue, and heart. nih.gov Interestingly, these studies showed that dietary 13-HODE does not appear to cross the blood-brain barrier, suggesting that OXLAMs found in the brain are likely synthesized in situ from their precursor, linoleic acid. escholarship.orgnih.gov Such tracer studies are crucial for understanding the bioavailability and physiological impact of OXLAMs derived from both endogenous metabolism and dietary sources.

Table 2: Major Oxidative Metabolites of Linoleic Acid

| Metabolite Class | Key Examples | Formation Pathway(s) | Role of Deuterium Labeling |

| Hydroxyoctadecadienoic Acids (HODEs) | 9-HODE, 13-HODE | LOX, COX, Non-enzymatic | Elucidating stereochemistry of enzymatic reactions; Tracing in vivo absorption and distribution. |

| Epoxyoctadecenoic Acids (EpOMEs) | 9,10-EpOME, 12,13-EpOME | Cytochrome P450 (CYP) | Quantifying flux through the CYP pathway. |

| Dihydroxy-octadecenoic Acids (DiHOMEs) | 9,10-DiHOME, 12,13-DiHOME | CYP followed by sEH | Tracing the full conversion from linoleic acid to diol products. |

| Hydroperoxy-octadecadienoic Acids (HPODEs) | 9-HPODE, 13-HPODE | LOX, COX, Non-enzymatic | Investigating the kinetic isotope effect in free-radical oxidation. |

Identification of Acyltransferases Involved in Oxidized Fatty Acid Incorporation into Complex Lipids

Once formed, oxidized fatty acids like HODEs can be incorporated into complex lipids such as phospholipids and triglycerides. This process is mediated by acyltransferases, which catalyze the transfer of the fatty acyl group to a lysophospholipid or glycerol backbone. Identifying the specific acyltransferases responsible for this incorporation is key to understanding the biological effects of oxidized lipids.

The use of precisely deuterated OXLAMs provides a powerful method for this identification. A recent study utilized tetradeuterated HODE (an oxidized derivative of linoleic acid) to investigate its incorporation into phosphatidylcholine. nih.gov By tracking the deuterated acyl chain, the researchers were able to identify the specific acyl-CoA:lysophosphatidylcholine acyltransferases (LPCATs) that recognize and transfer oxidized fatty acids. nih.gov This approach allows for the precise mapping of metabolic pathways and the identification of enzymes that handle lipid species modified by oxidation, providing insight into the remodeling of cell membranes and the formation of bioactive lipid mediators under conditions of oxidative stress. nih.gov

Biochemical Pathways of Conjugated Linoleic Acid (CLA) Isomer Formation

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds. The most common isomer, cis-9, trans-11 CLA (rumenic acid), is formed as an intermediate in the biohydrogenation of linoleic acid by microorganisms in the rumen of ruminant animals. animbiosci.org

The primary pathway involves an initial isomerization of linoleic acid, catalyzed by the enzyme linoleate isomerase found in certain bacteria. animbiosci.orgresearchgate.net This enzyme converts the cis-9, cis-12 double bond structure of linoleic acid into a conjugated cis-9, trans-11 system. animbiosci.org This CLA isomer is then subject to further hydrogenation reactions. An alternative pathway observed in some bacteria involves the hydration of linoleic acid to form a hydroxy fatty acid intermediate (10-hydroxy-octadecaenoic acid), which is then dehydrated to form CLA. researchgate.net While direct studies detailing the use of this compound to trace these specific microbial pathways are not prevalent, isotopic labeling is the definitive method to establish the precursor-product relationship and quantify the conversion of dietary linoleic acid to various CLA isomers in vivo. animbiosci.org

Microbial Metabolism of Linoleic Acid by Intestinal and Rumenal Bacteria (e.g., Butyrivibrio fibrisolvens)

The metabolism of linoleic acid by microorganisms in the gastrointestinal tracts of ruminants and other animals is a critical process known as biohydrogenation. This pathway converts polyunsaturated fatty acids into more saturated forms, significantly altering the fatty acid profile of meat and dairy products nih.govasm.org. Deuterium labeling has been an invaluable tool for tracing these complex metabolic routes.

Key bacteria, particularly from the rumen, are responsible for the initial steps of biohydrogenation. Butyrivibrio fibrisolvens is a well-studied ruminal bacterium that initiates the process by isomerizing linoleic acid (cis-9, cis-12-18:2) into conjugated linoleic acid (CLA), primarily cis-9, trans-11 CLA (rumenic acid) . Studies have shown that the concentration of linoleic acid influences the metabolic output of B. fibrisolvens. At high concentrations, linoleic acid can inhibit the growth of the bacterium and the biohydrogenation process, leading to an accumulation of CLA nih.gov.

Isotope labeling studies, often using deuterium oxide (heavy water), have elucidated the mechanisms of these transformations. When bacteria are cultured in a medium enriched with deuterium oxide, deuterium atoms are incorporated into the metabolic products nih.govasm.org. For instance, studies with various human gut bacteria, which share similar pathways with rumenal microbes, demonstrated that some species of Roseburia and Clostridium metabolize linoleic acid nih.govasm.orgresearchgate.net. When grown in the presence of deuterium oxide, the resulting hydroxy fatty acid metabolites show a mass shift, confirming the addition of deuterium across a double bond, a key step in the hydration pathway of linoleic acid metabolism nih.govasm.orgresearchgate.net. This hydration product can then serve as a precursor for CLA synthesis within the broader intestinal microbial community asm.orgresearchgate.net.

| Bacterial Species | Primary Metabolic Activity on Linoleic Acid | Key Product(s) | Relevance to Deuterium Labeling Studies |

|---|---|---|---|

| Butyrivibrio fibrisolvens | Isomerization | cis-9, trans-11 CLA (Rumenic Acid) | A primary organism studied in rumenal biohydrogenation, its linoleate isomerase activity is a key step in CLA formation nih.govnih.gov. |

| Roseburia inulinivorans | Isomerization | cis-9, trans-11 CLA (Rumenic Acid) | Demonstrates high linoleate isomerase activity, similar to B. fibrisolvens nih.gov. |

| Roseburia intestinalis | Hydration | 10-hydroxy-cis-12-18:1 | Deuterium oxide labeling experiments confirmed the hydration mechanism by showing deuterium incorporation into the hydroxy fatty acid product nih.gov. |

Stereospecificity of Proton Addition in CLA Synthesis Mechanisms

The enzymatic conversion of linoleic acid to its various metabolites is a highly stereospecific process. Deuterium labeling has been instrumental in revealing the precise stereochemistry of hydrogen (or proton) addition and removal during these reactions. The formation of hydroperoxides from linoleic acid in the presence of singlet oxygen, a non-enzymatic process that can occur in biological systems, demonstrates this principle.

A study utilizing stereospecifically labeled [11(S)-²H]linoleic acid was conducted to uncover the "hidden stereospecificity" of this reaction nih.gov. It was found that the removal of a hydrogen atom and the addition of oxygen occur with suprafacial stereochemistry nih.gov. This means that both processes happen on the same face of the molecule. Specifically, the 9(R)- and 13(S)-hydroperoxides retained the deuterium label, while the 9(S)- and 13(R)-hydroperoxides were formed without the label nih.gov. This indicates that the hydrogen at the 11(S) position was not removed during the formation of the 9(R) and 13(S) products, demonstrating the precise and predictable nature of the chemical reaction. While this example involves singlet oxygen, it highlights how deuterium labeling can be used to determine the stereospecificity of reactions involving linoleic acid.

Deuterium Incorporation Patterns in Rumenic Acid (cis-9,trans-11 CLA) and Other CLA Isomers

Isotopic labeling is a definitive method for tracing the origins of atoms in metabolic products. In the context of linoleic acid biohydrogenation, deuterium and carbon-13 labeling have confirmed that various CLA isomers originate from linoleic acid.

In studies where ruminal microorganisms were incubated with ¹³C-labeled linoleic acid, significant enrichment was observed in seven different CLA isomers, confirming that the carbon backbone of these products was derived from the initial linoleic acid nih.gov. The highest enrichment was found in cis-9, trans-11 CLA (rumenic acid), but other isomers such as trans-10, cis-12 CLA were also heavily labeled nih.gov. This demonstrates that the biohydrogenation pathway is more complex than a single route, with multiple isomerization and reduction steps occurring nih.gov.

Experiments using deuterium have provided complementary insights. Studies in humans involving the administration of deuterated fatty acids showed that 11-trans-octadecenoate could be converted by the Δ9 desaturase enzyme to deuterium-labeled cis-9, trans-11 CLA nih.gov. Furthermore, culturing gut bacteria in deuterium oxide-enriched medium leads to the incorporation of deuterium into hydroxy-fatty acid intermediates nih.govasm.org. Mass spectrometry analysis of these products reveals a characteristic shift in the mass-to-charge ratio (m/z), directly indicating the number of deuterium atoms incorporated and confirming the metabolic pathway nih.govresearchgate.net. These findings underscore the utility of deuterium labeling in mapping the intricate network of reactions that lead from linoleic acid to a diverse suite of CLA isomers.

Biosynthesis of Specialized Fatty Acid-Derived Natural Products

Elucidation of Pheromone Biosynthesis Pathways Involving Linoleic Acid as a Precursor

Deuterium-labeled linoleic acid has been pivotal in confirming its role as a direct precursor in the biosynthesis of certain insect sex pheromones. These compounds, often classified as Type II pheromones, are typically derived from dietary fatty acids researchgate.net.

A clear demonstration of this pathway was achieved in the moth Chilecomadia valdiviana plos.orgnih.gov. The major component of its sex pheromone is (7Z,10Z)-7,10-hexadecadienal. To investigate its origin, D₁₁-linoleic acid was applied topically to the female's pheromone gland. Subsequent analysis of the gland's contents by gas chromatography-mass spectrometry revealed that the deuterium label was incorporated into the final pheromone compound researchgate.netplos.orgnih.gov. This result provided direct evidence that linoleic acid is a precursor for this pheromone, which structurally resembles a Type I pheromone but is biosynthesized from a Type II precursor researchgate.netnih.gov. This method of using deuterium-labeled precursors is a standard and powerful technique for elucidating biosynthetic pathways in insects researchgate.netnih.gov.

Chain-Shortening and Functional Group Transformations in Pheromone Synthesis

The conversion of an 18-carbon precursor like linoleic acid into a 16-carbon pheromone requires specific enzymatic modifications. The study on C. valdiviana using D₁₁-linoleic acid also shed light on these intermediate steps plos.orgnih.gov.

The analysis not only detected the final deuterated pheromone but also a deuterated fatty acyl intermediate, (7Z,10Z)-7,10-hexadecadienoate researchgate.netplos.orgnih.gov. This finding demonstrates that the biosynthetic pathway involves two key transformations:

Chain-Shortening: The 18-carbon linoleic acid undergoes a loss of two carbons, likely via β-oxidation, to form a 16-carbon fatty acyl intermediate.

Functional Group Transformation: This C16-acyl precursor is then reduced to the final aldehyde pheromone researchgate.netplos.orgnih.gov.

This stepwise elucidation, made possible by tracking the deuterium label from the initial precursor to the intermediate and finally to the end product, confirms the specific biochemical processes involved in synthesizing the active pheromone.

| Step | Precursor/Intermediate | Transformation | Product | Evidence from Deuterium Labeling |

|---|---|---|---|---|

| 1 | D₁₁-Linoleic Acid (C18) | Chain-shortening (β-oxidation) | D₁₁-(7Z,10Z)-7,10-hexadecadienoate (C16 Acyl Intermediate) | Detection of the deuterated C16 acyl intermediate in the pheromone gland researchgate.netnih.gov. |

| 2 | D₁₁-(7Z,10Z)-7,10-hexadecadienoate (C16 Acyl Intermediate) | Functional group transformation (Reduction) | D₁₁-(7Z,10Z)-7,10-hexadecadienal (C16 Aldehyde Pheromone) | Detection of the final deuterated pheromone compound plos.orgnih.gov. |

Identification of Enzymes Catalyzing Specific Desaturation Steps in Plant Fatty Acid Biosynthesis (e.g., Δ11, Δ15 desaturation)

Fatty acid desaturases are enzymes that introduce double bonds at specific positions in acyl chains, playing a crucial role in the biosynthesis of unsaturated fatty acids nih.gov. Identifying the function and mechanism of these enzymes is essential for understanding lipid metabolism. Deuterium labeling provides a powerful tool for studying these enzymatic reactions through the kinetic isotope effect (KIE). The C-H bond-breaking step is often rate-limiting for membrane-bound desaturases, and substituting hydrogen with the heavier deuterium isotope can slow down the reaction rate, providing evidence for the enzyme's mechanism nih.gov.

In plants and other organisms, a variety of desaturases are responsible for producing polyunsaturated fatty acids. For example, ω-3 fatty acid desaturases are key enzymes that synthesize alpha-linolenic acid (an ω-3 fatty acid) from linoleic acid (an ω-6 fatty acid) plos.org. This family includes Δ15 desaturases. While many desaturases have been identified through genetic and heterologous expression studies, deuterium-labeled substrates are used to probe their catalytic mechanisms plos.orgnih.gov. For instance, Δ11 desaturases have been identified as crucial enzymes in the pheromone biosynthesis pathways of many insects, responsible for creating specific double bond patterns researchgate.net. The principles of using deuterated substrates to measure the KIE are broadly applicable to confirm the function and study the mechanisms of these diverse desaturases, whether they are involved in producing pheromones in insects or modifying fatty acid composition in plants nih.gov.

Linoleic Acid D11 in Advanced Lipidomics Research Platforms

Comprehensive Lipidomic Profiling of Linoleic Acid-Derived Species

The use of linoleic acid-d11 enables detailed profiling of its metabolic fate. When introduced into cellular systems or organisms, the deuterated linoleic acid is incorporated into a wide array of lipid species. Mass spectrometry-based lipidomics can then distinguish the d11-labeled molecules from their endogenous, non-labeled counterparts. This allows for the unambiguous identification and quantification of dozens of linoleic acid-containing lipids, including various classes of phospholipids, triacylglycerols, and cholesterol esters.

This comprehensive profiling provides a snapshot of how dietary linoleic acid is distributed and metabolized. For instance, studies have shown that linoleic acid is a major component of membrane phospholipids, contributing to the structural integrity and fluidity of cell membranes. By tracing this compound, researchers can investigate the specific molecular species of lipids that are synthesized.

Key lipid classes profiled using this compound include:

Phosphatidylcholines (PC)

Phosphatidylethanolamines (PE)

Phosphatidylinositols (PI)

Triacylglycerols (TAG)

Cholesteryl Esters (CE)

Tracing Lipid Turnover and Remodeling Dynamics in Cellular and Tissue Models

This compound is instrumental in studying the dynamic processes of lipid turnover and remodeling. By introducing a pulse of the labeled fatty acid, researchers can follow its incorporation into complex lipids and its subsequent replacement over time, providing insights into the rates of lipid synthesis and degradation.

For example, studies in HeLa cells using deuterated linoleic acid have demonstrated its uptake and storage within cytosolic lipid droplets. Over a 24-hour period, the concentration of the deuterated component within these droplets can be monitored, revealing the dynamics of lipid storage and mobilization cardiff.ac.uk. Following the removal of the labeled linoleic acid from the growth media, its decline within the lipid droplets can be tracked, concurrently with the increase of non-deuterated linoleic acid, illustrating the turnover process cardiff.ac.uk. This allows for the quantification of the rate at which cells utilize and replace their lipid stores.

| Time Point | Mean Relative D11-LA Concentration (Uptake) | Mean Relative D11-LA Concentration (Turnover) |

| 0 h | 0.01 | 0.34 |

| 16 h | 0.48 | Not Reported |

| 24 h | 0.33 | 0.03 |

This interactive table demonstrates the change in the mean relative concentration of D11-LA in lipid droplets during uptake and turnover experiments in HeLa cells.

Understanding Fatty Acid Incorporation and Redistribution within Complex Lipid Classes (e.g., Glycerophospholipids, Triacylglycerols)

A significant application of this compound is in elucidating the pathways of its incorporation and redistribution among different lipid classes. Following its uptake, linoleic acid is activated to linoleoyl-CoA, which can then be esterified into various lipid backbones. Tracing the d11 label reveals the preferred pathways and the extent of incorporation into specific lipid classes like glycerophospholipids and triacylglycerols.

Research has shown that the incorporation of linoleic acid into membrane glycerophospholipids is not uniform across all phospholipid classes. For instance, in rat brain cortex, the relative order of linoleate incorporation was found to be phosphatidylcholine > phosphatidylethanolamine > phosphatidylinositol > ethanolamine plasmalogen > phosphatidylserine nih.gov. This differential labeling provides clues about the specific roles and metabolic regulation of different phospholipid species.

Furthermore, this compound can be used to study the remodeling of lipid acyl chains, a process known as the Lands cycle. This involves the removal of a fatty acid from a phospholipid and its replacement with another, often a polyunsaturated fatty acid like linoleic acid. By tracking the appearance of the d11 label in previously unlabeled phospholipid molecules, the activity of this remodeling pathway can be quantified.

Development of High-Throughput Analytical Workflows for Deuterated Lipid Analysis

The increasing use of stable isotope-labeled lipids like this compound has driven the development of high-throughput analytical workflows. These methods are essential for handling the large sample numbers generated in modern lipidomics studies. Liquid chromatography coupled to high-resolution mass spectrometry (LC-MS) is a cornerstone of these workflows, allowing for the separation and quantification of a wide range of deuterated and non-deuterated lipid species in a single run nih.gov.

Automation of sample preparation, often using robotic platforms, has significantly increased the throughput, enabling the simultaneous extraction of lipids from 96 samples within a few hours nih.gov. The subsequent data analysis is also becoming more streamlined with the development of specialized software that can automatically identify and quantify the isotopically labeled species. These advancements are making it feasible to conduct large-scale lipidomics experiments that were previously impractical.

Integration of this compound in Quantitative Metabolomics and Flux Analysis Studies

This compound is a valuable tool in the fields of quantitative metabolomics and metabolic flux analysis. By providing a known amount of the labeled compound, it can be used as an internal standard for the accurate quantification of endogenous linoleic acid and its metabolites caymanchem.com. This is crucial for obtaining reliable quantitative data in metabolomics studies.

Theoretical and Conceptual Foundations in Deuterated Fatty Acid Research

Principles of Deuterium (B1214612) Substitution and Isotope Effects in Biochemical Reactions

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to the single proton found in protium (B1232500) (the most common hydrogen isotope). This doubles the mass of the atom. cardiff.ac.uk When hydrogen atoms in a molecule are replaced by deuterium atoms, the resulting deuterated compound is similar in size and shape to its non-deuterated counterpart. cardiff.ac.uk However, the increased mass of deuterium leads to a significant difference in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. nih.gov

This difference in bond strength gives rise to the kinetic isotope effect (KIE), a phenomenon where chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. nih.govmdpi.com The KIE is most pronounced when the relative mass change is greatest; for instance, the rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction with a C-D bond. mdpi.com This effect is particularly relevant in biochemical reactions where C-H bond cleavage is a rate-limiting step, such as the oxidation of polyunsaturated fatty acids (PUFAs). scribd.com The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in many enzymatic reactions, including those catalyzed by cytochrome P450 enzymes. nih.gov

Impact of Deuterium Substitution on Oxidative Stability and Reaction Kinetics of Polyunsaturated Fatty Acids

Polyunsaturated fatty acids are particularly susceptible to oxidation by reactive oxygen species (ROS) at their bis-allylic sites (the -CH2- group located between two double bonds). scribd.com This process, known as lipid peroxidation, is a chain reaction that can damage cell membranes and generate toxic byproducts, implicating it in a wide range of diseases and aging. scribd.com

The substitution of hydrogen with deuterium at these vulnerable bis-allylic positions dramatically increases the oxidative stability of PUFAs due to the kinetic isotope effect. scribd.com The stronger C-D bond is less susceptible to hydrogen (or in this case, deuterium) abstraction, which is the rate-limiting step in the initiation of lipid peroxidation. scribd.com This "reinforcement" of the fatty acid slows down the rate of autoxidation. scribd.com

Research has shown that this strategy is highly effective. For example:

Deuterium-reinforced linoleic acid has been shown to lower levels of lipid peroxidation products in a mouse model of Huntington's disease. scribd.com

In a mouse model with poor red blood cell (RBC) storage quality, a diet containing deuterated linoleic acid attenuated lipid peroxidation and significantly improved RBC quality during storage.

Studies have demonstrated that substitution with deuterium at the bis-allylic position of PUFAs provides significant protection against hydrogen abstraction and lipid peroxidation.

This targeted deuteration offers a non-antioxidant-based mechanism to protect lipid membranes from oxidative damage.

Challenges and Future Directions in Stable Isotope Fatty Acid Research

Despite the power of stable isotope tracers, their application in fatty acid research is not without its challenges. researchgate.net Addressing these issues is a key focus of current and future research in the field.

A significant challenge in tracer studies is the accurate quantification of isotope data and the validation of the results obtained from in vivo experiments. researchgate.net The analytical methods, primarily mass spectrometry, must be able to precisely measure the enrichment of the isotope in various metabolites. cardiff.ac.uk Linoleic acid-d11 is often used as an internal standard to improve the accuracy and precision of these measurements in complex biological samples. nih.govresearchgate.net Furthermore, validating that the observed metabolic changes are truly representative of the biological processes under investigation is a complex but crucial step. researchgate.net This includes accounting for potential ex vivo oxidation during sample handling and analysis. scribd.com

Understanding the data from isotope tracer studies often requires the use of kinetic models to estimate the rates of metabolic reactions (fluxes). researchgate.net However, biological systems are incredibly complex, with numerous interacting and regulated pathways. Creating kinetic models that can accurately represent this complexity is a major challenge. These models must account for the distribution of the tracer through multiple pools and the inherent variability of biological processes. nih.gov Simplified models are often necessary, but they are an abstraction of a much more intricate reality. The development of more sophisticated modeling frameworks that can integrate isotopic and metabolomic data is an active area of research. nih.gov

Detailed Research Findings

The application of this compound in cellular studies provides quantitative insights into fatty acid dynamics. A notable study investigated the uptake and subsequent mobilization of D11-linoleic acid (D11-LA) in the lipid droplets of HeLa cells using advanced imaging techniques.

The table below summarizes the mean relative concentration of D11-LA within cellular lipid droplets at various time points, demonstrating the dynamic nature of fatty acid storage and release.

| Experimental Phase | Time Point (Hours) | Mean Relative D11-LA Concentration |

|---|---|---|

| Uptake (Exposure to D11-LA) | 0 | 0.01 |

| 4 | 0.25 | |

| 8 | 0.38 | |

| 16 | 0.48 | |

| Mobilization (Removal of D11-LA) | 0 | 0.34 |

| 4 | 0.22 | |

| 8 | 0.15 | |

| 24 | 0.03 |

Data adapted from a study on HeLa cells using hyperspectral CARS microscopy. cardiff.ac.uk The mean relative concentration reflects the proportion of D11-LA within lipid droplets.

During the uptake phase, cells were incubated in a medium containing D11-LA. The concentration of the deuterated fatty acid within lipid droplets increased steadily, peaking at 16 hours. cardiff.ac.uk In the mobilization phase, the D11-LA-containing medium was replaced with a medium containing non-deuterated linoleic acid. This led to a progressive decrease in the stored D11-LA as it was released from the lipid droplets and replaced by its non-deuterated counterpart. cardiff.ac.uk These findings illustrate the dynamic turnover of fatty acids within cellular storage compartments. cardiff.ac.uk

Development of Novel Methodologies for Comprehensive PUFA Metabolism Analysis

The study of polyunsaturated fatty acid (PUFA) metabolism has been significantly advanced by the development of sophisticated analytical methodologies that leverage stable isotopes like deuterium. The use of this compound and other deuterated fatty acids provides a powerful tool for tracing metabolic pathways and understanding the intricate network of lipid homeostasis. These novel methods primarily revolve around mass spectrometry, nuclear magnetic resonance spectroscopy, and advanced chromatographic techniques.

A key development has been the refinement of mass spectrometry (MS) for analyzing deuterated lipids. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to these analyses. nih.govdntb.gov.ua Quantitative methods using GC coupled with chemical ionization mass spectrometry (GC-CI-MS) allow for sensitive detection (less than one nanogram) and quantification of deuterium-labeled fatty acids and their metabolites, including products of chain elongation or shortening. nih.gov This enables researchers to track the metabolic conversion of dietary linoleic acid. researchgate.netresearchgate.net

More recently, tandem mass spectrometry (MS/MS) approaches have been developed to provide even greater detail. One such novel method is the adaptation of the Paternò-Büchi (PB) reaction, which, when coupled with shotgun lipidomics analysis, allows for the position-specific quantification of deuterium along the fatty acid hydrocarbon chain. acs.org This technique is crucial for characterizing the complex mixture of isotopologues and isotopomers that can result from catalytic deuteration processes, providing precise information on which carbon positions have incorporated deuterium. acs.org Such detailed sequencing is vital for quality control in the synthesis of deuterated PUFAs and for understanding the precise mechanisms of their metabolic processing and protective effects. acs.orgacs.orgnih.gov

High-field Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary, non-destructive method for characterizing deuterated fatty acids. acs.orgnih.gov High-field (e.g., 600 and 950 MHz) 1D and 2D NMR can determine the extent of deuteration at specific positions along the fatty acid chain. nih.gov For instance, the chemical shifts of bis-allylic protons in PUFAs are distinct and can be clearly identified in ¹H-NMR spectra. nih.gov The reduction or disappearance of a signal at approximately 2.78 ppm for linoleic acid would indicate successful deuterium substitution at the C-11 bis-allylic position. nih.gov This provides a direct, quantitative measure of the degree of isotope reinforcement.

Advanced chromatographic methods are essential for separating deuterated fatty acids from their non-deuterated counterparts and from other lipids in a complex biological sample. In reversed-phase liquid chromatography (RPLC), deuterated compounds may elute slightly earlier than their protiated (non-deuterated) versions, a phenomenon known as the chromatographic isotope effect. nih.govcchmc.org This effect, while often subtle, can be exploited for analytical separation. The development of ultra-high pressure liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry has enabled the resolution of a wide range of lipid species, including those containing PUFAs, allowing for more comprehensive lipidome-wide flux analysis. biorxiv.orgjsbms.jp

Compound-Specific Isotope Analysis (CSIA) is another emerging technique that analyzes natural variations in stable isotope ratios (e.g., ¹³C/¹²C) to track fatty acid metabolism without the need for administering labeled tracers. nih.gov While distinct from studies using heavily deuterated compounds, the principles of CSIA can be combined with deuterium-labeling studies to create more powerful models of lipid metabolism, for instance, by using ¹³C-labeled glucose alongside deuterated PUFAs to simultaneously model de novo lipogenesis and the uptake and fate of essential fatty acids. biorxiv.org

Table 2: Summary of Advanced Analytical Methodologies for Deuterated PUFA Research

This table outlines the primary analytical techniques used in the study of this compound and other deuterated PUFAs, detailing their applications and the type of information they provide.

| Methodology | Application in Deuterated PUFA Research | Information Provided | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of labeled fatty acids in biological samples (e.g., blood plasma). | Total amount of deuterated fatty acid and its metabolites (e.g., chain-shortened/elongated products). | nih.gov, researchgate.net |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Separation and identification of complex lipid species incorporating deuterated fatty acids. | Position-specific deuterium abundance, quantification of individual isotopologues. | acs.org, acs.org |

| High-Field Nuclear Magnetic Resonance (NMR) | Structural characterization and purity assessment of synthesized deuterated fatty acids. | Direct, quantitative measurement of deuteration at specific carbon positions (e.g., bis-allylic sites). | nih.gov, nih.gov |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of deuterated from non-deuterated fatty acids. | Exploits the chromatographic isotope effect for analytical separation prior to detection. | nih.gov, cchmc.org |

Q & A

Q. What is the role of Linoleic acid-d11 in quantitative lipidomic analysis, and how does it address variability in experimental data?

this compound is a deuterated internal standard used to normalize measurements of endogenous linoleic acid in biological samples. Its near-identical chemical structure to unlabeled linoleic acid ensures co-elution during chromatography, while the mass shift from deuterium allows precise detection via mass spectrometry (GC-MS or LC-MS). This compensates for matrix effects, ionization efficiency fluctuations, and instrument drift .

- Methodological steps:

Spike a known concentration of this compound into samples pre-extraction.

Quantify analyte-to-internal standard peak area ratios.

Use calibration curves to calculate absolute concentrations .

Q. How do researchers validate the stability and purity of this compound in long-term studies?

Stability is assessed via accelerated degradation studies under varying temperatures and pH conditions. Purity (>98%) is confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Batch-specific certificates of analysis (COA) from suppliers should include retention time, isotopic enrichment, and solvent compatibility data .

Advanced Research Questions

Q. What analytical challenges arise when using this compound in multi-omics studies, and how can they be mitigated?

Co-elution with structurally similar isomers (e.g., γ-linolenic acid) or isotopic interference from other deuterated standards (e.g., arachidonic acid-d11) can skew quantification. Solutions include:

Q. How should researchers handle discrepancies between this compound calibration curves and in-sample recovery rates?

Discrepancies often stem from matrix effects (e.g., plasma phospholipids). To resolve:

- Perform standard addition experiments in representative matrices.

- Compare slopes of calibration curves prepared in solvent vs. matrix.

- Apply correction factors or switch to matrix-matched calibration .

Q. What experimental design considerations are critical for longitudinal studies using this compound?

- Storage conditions : Store aliquots at -80°C under argon to prevent oxidation.

- Batch effects : Use the same internal standard batch across all experiments.

- Blind analysis : Randomize sample processing order to minimize technical bias .

Data Analysis and Interpretation

Q. How can researchers statistically differentiate biological variation from technical noise in this compound-based assays?

Apply ANOVA with nested random effects to partition variance into biological (subject-to-subject) and technical (injection-to-injection) components. Use coefficient of variation (CV) thresholds: <15% for intra-day precision, <20% for inter-day .

Q. What strategies are effective for reconciling contradictory findings between this compound studies in different model systems?

- Cross-validation : Re-analyze conflicting datasets using harmonized workflows.

- Meta-analysis : Pool data from multiple studies, adjusting for confounding variables (e.g., diet, sex).

- Mechanistic follow-up : Use isotope tracing (e.g., 13C-linoleic acid) to resolve kinetic differences .

Comparative Table: Key Applications of this compound vs. Other Deuterated Standards

| Compound | Primary Use | Detection Method | Key Advantage | Limitation |

|---|---|---|---|---|

| This compound | Quantifying linoleic acid in plasma | LC-MS/MS (MRM) | High specificity for ω-6 fatty acids | Susceptible to autoxidation |

| Sebaleic acid-d19 | Skin lipidomics | GC-FID | Stable in sebum matrices | Limited to non-polar solvents |

| Arachidonic acid-d11 | Inflammatory mediator studies | HPLC-UV/Vis | Compatible with eicosanoid assays | Overlaps with d8 isotopes in HRMS |

Data synthesized from isotopic standard validation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.